molecular formula C10H16O2 B15319055 3,3-Dicyclopropyl-2-methylpropanoic acid

3,3-Dicyclopropyl-2-methylpropanoic acid

Cat. No.: B15319055
M. Wt: 168.23 g/mol
InChI Key: KJZJCDYTONPATL-UHFFFAOYSA-N
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Description

3,3-Dicyclopropyl-2-methylpropanoic acid is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two cyclopropyl groups attached to a central carbon atom, which is also bonded to a methyl group and a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropyl-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl ketone with diazomethane, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dicyclopropyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3-Dicyclopropyl-2-methylpropanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can interact with enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Cyclopropylacetic acid: Similar in structure but lacks the additional cyclopropyl group.

    2-Methylpropanoic acid: Similar in structure but lacks the cyclopropyl groups.

Uniqueness: 3,3-Dicyclopropyl-2-methylpropanoic acid is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,3-dicyclopropyl-2-methylpropanoic acid

InChI

InChI=1S/C10H16O2/c1-6(10(11)12)9(7-2-3-7)8-4-5-8/h6-9H,2-5H2,1H3,(H,11,12)

InChI Key

KJZJCDYTONPATL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CC1)C2CC2)C(=O)O

Origin of Product

United States

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